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Compound of Interest

Compound Name: 2-Bromo-4-ethylpyridine

Cat. No.: B014437 Get Quote

CAS Number: 54453-91-7

A comprehensive resource for researchers,
scientists, and drug development professionals on
the synthesis, properties, and applications of this
key chemical intermediate.
Introduction: 2-Bromo-4-ethylpyridine is a halogenated pyridine derivative that serves as a

crucial building block in the synthesis of complex organic molecules.[1] Its structural features,

particularly the reactive bromine atom at the 2-position of the pyridine ring, make it a versatile

reagent in medicinal chemistry, agrochemical development, and material science.[1] This guide

provides a detailed overview of its chemical properties, synthesis, key reactions, and safety

protocols, designed for professionals engaged in scientific research and development.

Chemical and Physical Properties
2-Bromo-4-ethylpyridine is typically a colorless to light yellowish-brown liquid under standard

conditions.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at

the C2 position and an ethyl group at the C4 position.

Table 1: Physicochemical Properties of 2-Bromo-4-ethylpyridine
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Property Value Reference(s)

CAS Number 54453-91-7 [1]

Molecular Formula C₇H₈BrN [1]

Molecular Weight 186.05 g/mol [1]

Appearance
Colorless to light yellowish

brown liquid
[1]

Boiling Point 236-243 °C [1]

Density 0.996 g/mL [1]

Synonyms 4-Ethyl-2-bromopyridine [1]

Purity ≥ 96% (GC) [1]

Table 2: Predicted Spectroscopic Data for 2-Bromo-4-ethylpyridine

Technique Predicted Data

¹H NMR (CDCl₃)

δ ~8.2-8.3 (d, 1H, H6), ~7.2-7.3 (s, 1H, H3),

~7.0-7.1 (d, 1H, H5), ~2.6-2.7 (q, 2H, -CH₂-),

~1.2-1.3 (t, 3H, -CH₃) ppm.

¹³C NMR (CDCl₃)
δ ~163 (C4), ~151 (C6), ~142 (C2), ~128 (C3),

~124 (C5), ~26 (-CH₂-), ~14 (-CH₃) ppm.

IR (Neat)

~3050 cm⁻¹ (Ar C-H stretch), ~2970 cm⁻¹

(Aliphatic C-H stretch), ~1580, 1550 cm⁻¹ (C=C,

C=N stretch), ~1050 cm⁻¹ (C-Br stretch).

Mass Spec (EI)
m/z 185/187 ([M]⁺, Br isotope pattern), 170/172

([M-CH₃]⁺), 106 ([M-Br]⁺).

Solubility: Based on its polar pyridine core and halogen substituent, 2-Bromo-4-ethylpyridine
is predicted to be highly soluble in polar aprotic solvents such as acetone, acetonitrile, DMF,

and DMSO. It is expected to have moderate to high solubility in polar protic solvents like

methanol and ethanol, and lower solubility in nonpolar solvents such as hexanes.
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Synthesis and Experimental Protocols
The most established and efficient method for synthesizing 2-halopyridines is the Sandmeyer

reaction, starting from the corresponding 2-aminopyridine. This pathway involves the

diazotization of the amino group, followed by its displacement with a bromide ion.

2-Amino-4-ethylpyridine 4-Ethylpyridine-2-diazonium salt

  NaNO₂, HBr
  -5 to 0 °C 2-Bromo-4-ethylpyridine  CuBr

Click to download full resolution via product page

Figure 1. Synthetic pathway for 2-Bromo-4-ethylpyridine via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer
Reaction
This protocol is adapted from the well-established procedure for the synthesis of 2-Bromo-4-

methylpyridine and is expected to be directly applicable.

Materials:

2-Amino-4-ethylpyridine (1.0 eq)

48% Hydrobromic acid (HBr)

Sodium nitrite (NaNO₂) (1.1 - 1.5 eq)

Copper(I) bromide (CuBr) (catalytic amount)

50% Sodium hydroxide (NaOH) solution

Ethyl acetate or diethyl ether

Anhydrous sodium sulfate

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b014437?utm_src=pdf-body-img
https://www.benchchem.com/product/b014437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diazotization: In a suitable reaction vessel, dissolve 2-Amino-4-ethylpyridine in 48%

hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath while

stirring vigorously. Prepare a solution of sodium nitrite in water and add it dropwise to the

reaction mixture, ensuring the temperature is maintained below 0 °C. After the addition is

complete, stir for an additional 30 minutes at this temperature.

Bromination: In a separate vessel, add the catalytic amount of Copper(I) bromide. Slowly

add the cold diazonium salt solution to the CuBr.

Work-up: Allow the reaction mixture to slowly warm to room temperature, then gently heat to

approximately 50-60 °C until nitrogen evolution ceases. Cool the mixture back to room

temperature.

Neutralization and Extraction: Carefully adjust the pH of the solution to ~9 by the slow

addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C. Extract

the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can then be purified by fractional

distillation under vacuum or by flash column chromatography on silica gel.

Chemical Reactivity and Applications
The synthetic utility of 2-Bromo-4-ethylpyridine stems from the reactivity of the carbon-

bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling

reactions. These reactions are fundamental in pharmaceutical and material science for creating

complex molecular architectures.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

the pyridine ring and various aryl or vinyl groups using a boronic acid coupling partner.
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Reaction Setup

Reaction Execution

Work-up & Purification

Combine 2-Bromo-4-ethylpyridine,
Boronic Acid, Base (e.g., K₂CO₃),

and Palladium Catalyst (e.g., Pd(dppf)Cl₂)

Add Degassed Solvent
(e.g., Dioxane/H₂O)

Heat under Inert Atmosphere
(e.g., 80-120 °C)

Cool and Dilute with
Organic Solvent

Wash with Water and Brine

Dry, Concentrate, and Purify
(Column Chromatography)

Click to download full resolution via product page

Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura
Coupling
This is a general protocol and may require optimization for specific substrates.
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Materials:

2-Bromo-4-ethylpyridine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

Base (e.g., K₂CO₃, 2.0 eq)

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-ethylpyridine, the arylboronic acid,

the base, and the palladium catalyst.

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this

cycle three times.

Solvent Addition: Add the degassed solvent system via syringe.

Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours.

Monitor the reaction's progress by TLC or LC-MS.

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the

pyridine ring and a terminal alkyne, a key transformation for creating building blocks used in

pharmaceuticals and organic materials.
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Experimental Protocol: General Sonogashira Coupling
This protocol is copper-catalyzed and requires strictly anaerobic conditions to prevent alkyne

homocoupling.

Materials:

2-Bromo-4-ethylpyridine (1.0 eq)

Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

Copper(I) iodide (CuI) (5 mol%)

Base (e.g., Triethylamine (Et₃N), 3.0 eq)

Anhydrous and degassed solvent (e.g., DMF or THF)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-4-
ethylpyridine, PdCl₂(PPh₃)₂, and CuI.

Solvent and Reagent Addition: Add the anhydrous solvent and triethylamine. Finally, add the

terminal alkyne via syringe.

Reaction: Seal the flask and heat the reaction mixture to 60-70 °C for 6-12 hours. Monitor

the reaction by TLC or LC-MS.

Work-up: Upon completion, cool the mixture and filter through a pad of Celite® to remove the

catalyst.

Purification: Concentrate the filtrate and purify the residue by flash column chromatography

to isolate the 2-alkynyl-4-ethylpyridine product.
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Safety and Handling
2-Bromo-4-ethylpyridine is classified as a hazardous substance and must be handled with

appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information
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Category Information Reference(s)

Signal Word Danger

Hazard Classifications

Acute Toxicity 4 (Oral), Skin

Irritation 2, Serious Eye

Damage 1, Specific Target

Organ Toxicity — Single

Exposure 3 (Respiratory

system)

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye

damage. H335: May cause

respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. P310:

Immediately call a POISON

CENTER or doctor/physician.

Storage

Store in a well-ventilated

place. Keep container tightly

closed. Recommended

storage temperature: 0-8 °C.

[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

chemical. Personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves, is mandatory.
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Conclusion
2-Bromo-4-ethylpyridine is a valuable and versatile intermediate in modern organic synthesis.

Its ability to participate in a range of cross-coupling reactions makes it a key component in the

development of novel pharmaceuticals, particularly for neurological disorders, as well as in the

agrochemical and material science sectors.[1] A thorough understanding of its synthesis,

reactivity, and handling is essential for researchers aiming to leverage its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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